(prop-2-yn-1-yl)amine CAS No. 1240686-33-2](/img/structure/B2739664.png)
[(2,3-Dimethoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine” is a chemical compound . It’s also known as N-Methylpropargylamine . The molecular formula is C4H7N . It’s a white to off-white solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
The molecular structure of “(2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine” can be characterized using various spectral techniques such as 1H-NMR, 13C-NMR, and IR Spectrum .
Physical And Chemical Properties Analysis
“(2,3-Dimethoxyphenyl)methyl(prop-2-yn-1-yl)amine” is soluble in phosphate buffer, pH 7.1 (0.30 mM) and ethanol . It has a molecular weight of 69.11 g/mol . The compound is a white to off-white solid .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-9-14(2)10-11-7-6-8-12(15-3)13(11)16-4/h1,6-8H,9-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSHESSIOPWLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dimethoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

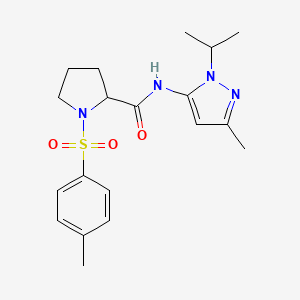
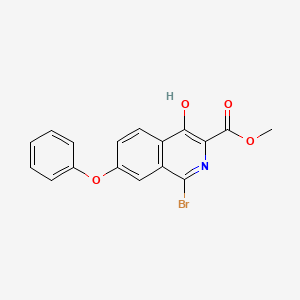
![3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester](/img/structure/B2739584.png)
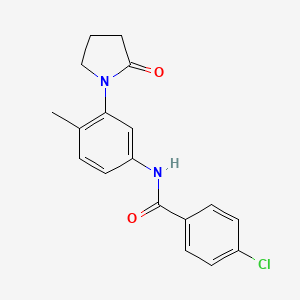
![4-hydroxy-1-(4-methoxybenzyl)-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2739590.png)
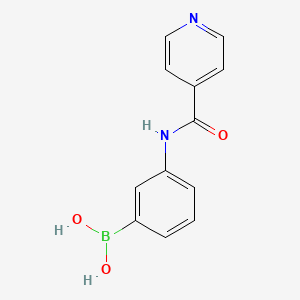
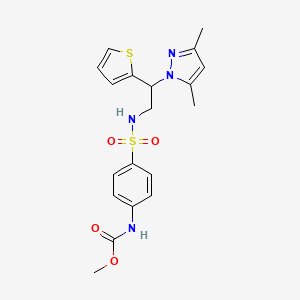

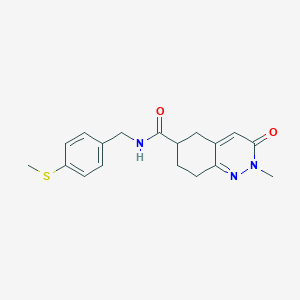
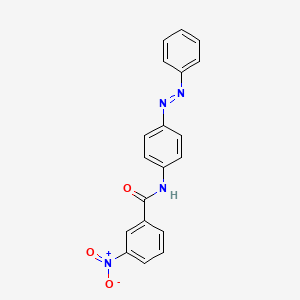
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739599.png)
![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
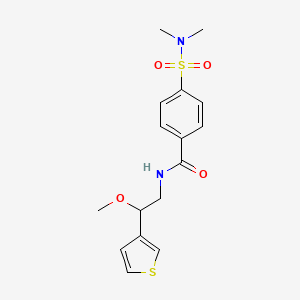
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2739604.png)